5-(5-{(E)-[(4-methoxyphenyl)imino]methyl}furan-2-yl)-2-methylbenzoic acid
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Overview
Description
5-(5-{(E)-[(4-methoxyphenyl)imino]methyl}furan-2-yl)-2-methylbenzoic acid is a complex organic compound that features a furan ring, a methoxyphenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-{(E)-[(4-methoxyphenyl)imino]methyl}furan-2-yl)-2-methylbenzoic acid typically involves a multi-step process One common route includes the formation of the imine linkage through a condensation reaction between 4-methoxybenzaldehyde and an amine derivativeThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(5-{(E)-[(4-methoxyphenyl)imino]methyl}furan-2-yl)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The imine linkage can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the imine linkage can produce amines .
Scientific Research Applications
5-(5-{(E)-[(4-methoxyphenyl)imino]methyl}furan-2-yl)-2-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(5-{(E)-[(4-methoxyphenyl)imino]methyl}furan-2-yl)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The imine linkage and aromatic rings allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Shares the methoxyphenyl group but has an indole ring instead of a furan ring.
5-(4-Methoxyphenyl)-1H-imidazole: Also contains the methoxyphenyl group but features an imidazole ring.
Uniqueness
5-(5-{(E)-[(4-methoxyphenyl)imino]methyl}furan-2-yl)-2-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17NO4 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
5-[5-[(4-methoxyphenyl)iminomethyl]furan-2-yl]-2-methylbenzoic acid |
InChI |
InChI=1S/C20H17NO4/c1-13-3-4-14(11-18(13)20(22)23)19-10-9-17(25-19)12-21-15-5-7-16(24-2)8-6-15/h3-12H,1-2H3,(H,22,23) |
InChI Key |
BIEUCRLMQHYJES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=NC3=CC=C(C=C3)OC)C(=O)O |
Origin of Product |
United States |
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